JNJ-10397049 is a selective antagonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily found in the central nervous system. [, , , , , ] It is frequently employed in research to investigate the role of OX2R in various physiological processes, including sleep-wake regulation, energy homeostasis, and neuroinflammation. [, , , , , , , , ]
JNJ-10397049 was developed by Johnson & Johnson Pharmaceutical Research and Development. It is classified as a small molecule drug with a specific action on the orexin receptor system. The compound primarily targets the OX2R subtype, which has been shown to be more effective in promoting sleep than the orexin receptor type 1 (OX1R) antagonists .
The synthesis of JNJ-10397049 involves several steps typical for the production of small molecule antagonists. Although specific proprietary methods are not publicly disclosed, the general approach includes:
The exact reaction conditions, including temperature, solvent systems, and catalysts used during synthesis, are typically optimized to maximize yield and purity .
The molecular structure of JNJ-10397049 can be represented by its chemical formula and structural diagram. While detailed structural data is proprietary, it can be characterized by:
The three-dimensional conformation of JNJ-10397049 allows for optimal interaction with the receptor's binding site, which is crucial for its antagonistic effects .
JNJ-10397049 participates in various chemical interactions primarily through its binding to the OX2R. Upon administration:
These reactions are monitored using techniques such as radiolabeled ligand binding assays to assess the potency and efficacy of JNJ-10397049 against both orexin receptor subtypes .
The mechanism of action for JNJ-10397049 centers on its role as an OX2R antagonist:
As a result, JNJ-10397049 effectively diminishes wakefulness and promotes sleep states such as rapid eye movement (REM) sleep .
These properties are critical for formulation development in pharmaceutical applications .
JNJ-10397049 is primarily explored for its therapeutic potential in treating insomnia and other sleep-related disorders. Its selective action on OX2R makes it particularly valuable in research aimed at understanding the role of orexins in sleep regulation. Clinical studies have shown promising results indicating that this compound can significantly enhance sleep quality without the adverse effects commonly associated with traditional sedatives . Additionally, ongoing research may expand its applications into other areas such as mood disorders or metabolic conditions linked to dysregulation of the orexin system.
JNJ-10397049 is a selective orexin-2 receptor (OX₂R) antagonist that modulates orexin-mediated arousal pathways by competitively blocking OX₂R activation. Orexin neuropeptides (orexin-A/B) stabilize wakefulness through Gq-protein-coupled signaling cascades, influencing neuronal excitability and neurotransmitter release in arousal centers like the tuberomammillary nucleus (TMN) and locus coeruleus (LC) [7] [8]. JNJ-10397049 disrupts this pathway by binding OX₂R, inhibiting downstream effectors such as phospholipase Cβ (PLCβ), and reducing intracellular calcium mobilization. This antagonism shifts neuronal activity toward sleep-promoting networks, explaining its efficacy in sleep induction without inducing cataplexy—a risk associated with dual orexin receptor antagonists (DORAs) [6] [9].
Beyond sleep regulation, JNJ-10397049 enhances oligodendrocyte differentiation from neural precursor cells (NPCs) in vitro. At low concentrations (0.1–1 µM), it upregulates oligodendroglial markers (Olig2, CNPase) and reduces nestin expression, indicating a role in promoting myelination. This suggests non-canonical functions of OX₂R in neural plasticity and repair, potentially relevant to demyelinating disorders like multiple sclerosis [1] [2].
JNJ-10397049 exhibits >200-fold selectivity for OX₂R over OX₁R, as demonstrated by radioligand displacement and functional assays. Key binding metrics include:
Table 1: Binding Kinetics of JNJ-10397049 at Human Orexin Receptors
Parameter | OX₂R | OX₁R | Selectivity Ratio (OX₂/OX₁) |
---|---|---|---|
Kᵢ (nM) | 0.52 | 1,500 | 2,885 |
pKB | 8.5 | 5.9 | 208 |
IC₅₀ (nM) | 9 | 1,872 | 208 |
Binding affinity (Kᵢ) was determined using CHO cells expressing recombinant human receptors, with orexin-A as the competing ligand [5] [7]. The higher pKB value (8.5) for OX₂R confirms target engagement at nanomolar concentrations. Structural analyses attribute this selectivity to JNJ-10397049's interactions with transmembrane helices 3 and 5 of OX₂R, which differ in hydrophobicity and residue orientation compared to OX₁R [5] [9].
Functional selectivity was validated across 50+ neurotransmitter receptors (e.g., serotonin, dopamine), where JNJ-10397049 showed negligible activity (<50% inhibition at 10 µM). This specificity minimizes off-target effects and distinguishes it from non-selective DORAs like suvorexant [4] [5].
In CHO cells expressing human OX₂R, JNJ-10397049 dose-dependently inhibits orexin-A-induced calcium mobilization (IC₅₀ = 9 nM). This aligns with its role as a surmountable antagonist, shifting agonist concentration-response curves rightward without suppressing maximal responses [5] [8]. Calcium flux assays using FLIPR® technology revealed:
Table 2: Calcium Flux Responses in Recombinant OX₂R Models
Cell Type | Agonist | JNJ-10397049 IC₅₀ (nM) | Max. Inhibition (%) |
---|---|---|---|
hOX₂R-CHO | Orexin-A | 9.0 ± 1.2 | 98 ± 3 |
hOX₂R-HEK293 | Orexin-B | 13.1 ± 2.4 | 95 ± 4 |
JNJ-10397049 also suppresses inositol monophosphate (IP1) accumulation—a downstream marker of Gq signaling—with comparable potency (IC₅₀ = 7–11 nM). This confirms its blockade of OX₂R-mediated PLCβ activation and subsequent IP₃-dependent calcium release [5]. Notably, calcium responses resume within 110 minutes of washout, consistent with its reversible binding kinetics (t₁/₂OFF = 110 min) [6].
In rodent brain slices, JNJ-10397049 achieves >80% OX₂R occupancy at 10 mg/kg, correlating with in vivo sleep promotion. This receptor engagement is essential for its physiological effects, as OX₂R-knockout mice show no response to the compound [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: